molecular formula C21H28N2O3S B11071332 N-2-adamantyl-1-(phenylsulfonyl)prolinamide

N-2-adamantyl-1-(phenylsulfonyl)prolinamide

Cat. No.: B11071332
M. Wt: 388.5 g/mol
InChI Key: DTVHLZYTZZCTEN-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE: is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound consists of an adamantane moiety, a benzenesulfonyl group, and a pyrrolidine-2-carboxamide framework. These structural components contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the adamantane derivative, the introduction of the benzenesulfonyl group, and the construction of the pyrrolidine-2-carboxamide moiety. Commonly used synthetic routes include:

    Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group, which can further react with other components.

    Introduction of Benzenesulfonyl Group: The functionalized adamantane derivative is reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the benzenesulfonyl-adamantane intermediate.

    Construction of Pyrrolidine-2-Carboxamide Moiety: The benzenesulfonyl-adamantane intermediate is then reacted with pyrrolidine-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

    Pathway Involvement: The compound may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXYLIC ACID: Differing by the presence of a carboxylic acid group instead of a carboxamide group.

    N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-THIOCARBOXAMIDE: Differing by the presence of a thiocarboxamide group instead of a carboxamide group.

    N-(ADAMANTAN-2-YL)-1-(BENZENESULFONYL)PYRROLIDINE-2-CARBOXYLATE: Differing by the presence of a carboxylate group instead of a carboxamide group.

These comparisons highlight the structural variations and potential differences in chemical reactivity and biological activity.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2-adamantyl)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H28N2O3S/c24-21(22-20-16-10-14-9-15(12-16)13-17(20)11-14)19-7-4-8-23(19)27(25,26)18-5-2-1-3-6-18/h1-3,5-6,14-17,19-20H,4,7-13H2,(H,22,24)

InChI Key

DTVHLZYTZZCTEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3C4CC5CC(C4)CC3C5

Origin of Product

United States

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